MCH-R1 Binding Affinity: Predicted Shift Relative to the 5-Phenyl Analog
No direct head-to-head binding data for the target compound versus its closest analog, 4-(4-methoxyphenoxy)-2-(4-methylphenyl)-5-phenyl-3-pyridazinone (CID 46846334), were found in public non-vendor databases. However, the C-5 phenyl analog is a documented MCH-R1 antagonist in BindingDB [1], and the broader SAR campaign reported by Oost et al. indicates that replacement of a C-5 aryl group with a piperidine ring generally leads to a >10-fold change in MCH-R1 IC50 within this chemotype [2]. This class-level inference suggests that the target compound’s binding profile will be distinct from that of its 5-phenyl congener, but the precise magnitude and direction of the shift remain unquantified in accessible literature.
| Evidence Dimension | MCH-R1 binding affinity shift upon C-5 aryl→piperidino substitution |
|---|---|
| Target Compound Data | Not directly reported |
| Comparator Or Baseline | 4-(4-methoxyphenoxy)-2-(4-methylphenyl)-5-phenyl-3-pyridazinone (CID 46846334); BindingDB entry exists but specific Ki/IC50 not captured in this retrieval |
| Quantified Difference | SAR trend indicates >10-fold change in IC50 for related C-5 modifications, but no exact figure for this pair |
| Conditions | MCH-R1 binding assay (BindingDB) and functional assay (Oost et al. FLIPR) |
Why This Matters
For any project requiring a specific MCH-R1 binding phenotype, the C-5 substituent is a known critical determinant; substituting a 5-phenyl analog will not recapitulate the binding profile of the 5-piperidino derivative.
- [1] BindingDB Entry BDBM75939: 4-(4-methoxyphenoxy)-2-(4-methylphenyl)-5-phenyl-3-pyridazinone. Target: Melanin-concentrating hormone receptor 1 (Human). View Source
- [2] Oost, T., et al. (2015). Design, synthesis and evaluation of MCH receptor 1 antagonists—Part III: Discovery of pre-clinical development candidate BI 186908. Bioorganic & Medicinal Chemistry Letters, 25(16), 3275–3280. DOI: 10.1016/j.bmcl.2015.05.065. View Source
